N-Boc-thiourea
Overview
Description
N-Boc-thiourea derivatives are a class of organic compounds that have garnered interest in various fields of chemistry due to their utility in synthesis and catalysis. These compounds are characterized by the presence of a thiourea moiety, which is a functional group containing sulfur and nitrogen atoms, and a tert-butoxycarbonyl (Boc) protecting group that is commonly used in peptide synthesis to protect amines .
Synthesis Analysis
The synthesis of N-Boc-thiourea derivatives can be achieved through different methods. One approach involves the use of N,N'-di-Boc-substituted thiourea as a thioacylating agent, which, when activated, can react with various nucleophiles to yield a series of thiocarbonyl compounds under mild conditions . Another method includes the iodine-mediated desulfurization of N,N'-di-Boc-thiourea to transform primary amines into corresponding bis-Boc protected guanidines . Additionally, a bifunctional chiral thiourea catalyst derived from alpha-D-glucose has been synthesized and shown to be effective in catalyzing the asymmetric aza-Henry reaction, providing products with excellent enantioselectivities .
Molecular Structure Analysis
The molecular structure of N-Boc-thiourea derivatives has been elucidated using various spectroscopic techniques. For instance, the structure of certain N-Boc-thiourea derivatives has been determined by single-crystal X-ray diffraction, revealing a trans-cis configuration in the monoclinic system . In another study, the synthesis of a novel 1-acyl-thiourea species demonstrated the preference for intramolecular N-H⋯O=C hydrogen bonding within the acyl-thiourea group, as confirmed by X-ray structure analysis and vibrational spectroscopy .
Chemical Reactions Analysis
N-Boc-thiourea derivatives participate in a variety of chemical reactions. They have been used as catalysts in the chemoselective N-tert-butoxycarbonylation of amines, relying on hydrogen bond formation for selective carbonyl activation . In the context of aza-Henry reactions, these derivatives have been shown to catalyze the formation of syn-beta-nitroamines with good to high diastereo- and enantioselectivity . Furthermore, the copper-catalyzed coupling of boronic acids with N-thioimides represents an interesting method for thioether synthesis, complementing known methods for the formation of such compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-Boc-thiourea derivatives are influenced by their molecular structure. The infrared spectra typically show significant stretching vibrations corresponding to the functional groups present in the thiourea moiety . The NMR chemical shifts, particularly for the thiourea carbon, provide insight into the electronic environment of the molecule . Additionally, the extended intermolecular network in the crystal structure of these compounds, including interactions such as Cl⋯N, plays a crucial role in crystal packing .
Scientific Research Applications
Thioacylation Agent in Organic Synthesis
N-Boc-thiourea, specifically N,N'-Di-Boc-Substituted Thiourea, has been identified as a novel and mild thioacylating agent applicable in organic synthesis. Its activation with trifluoroacetic acid anhydride allows for the preparation of a range of thiocarbonyl compounds under mild conditions, demonstrating good chemical selectivity and functional group tolerance (Yin et al., 2010).
Catalysis in Chemical Reactions
N-Boc-thiourea is used as a hydrogen bond donor in chemoselective mono-N-Boc protection of amines with di-tert-butoxypyrocarbonate (Boc)2O, a process that is mild, acid- and metal-free, and requires only catalytic amounts of thiourea (Khaksar et al., 2008). Additionally, bifunctional thiourea catalysts containing an activating intramolecular hydrogen bond have been redesigned for use in highly enantioselective Mannich reactions with malonates and both aliphatic and aromatic imines (Probst et al., 2012).
Synthesis of Guanidines
N,N'-Di-Boc-thiourea is instrumental in the synthesis of guanidines. The I2 mediated desulfurization of N,N′-di-Boc-thiourea allows the transformation of various primary amines into corresponding bis-Boc protected guanidines under mild conditions (Haojie et al., 2019). Another methodology using cyanuric chloride as an activating reagent for di-Boc-thiourea provides an alternative, environmentally safer route for guanylation of amines (Porcheddu et al., 2009).
Organocatalysis in Asymmetric Synthesis
Bifunctional thiourea organocatalysts have been shown to catalyze aza-Henry reactions of nitroalkanes with N-Boc-imines to produce syn-beta-nitroamines with good to high diastereo- and enantioselectivity. This reaction doesn't require additional reagents like Lewis acid or base, and the type of N-protecting groups in the imines significantly influences the chirality of the products (Xu et al., 2005).
Agricultural Applications
In agriculture, thiourea has been identified as a nitrification and urease inhibitor. It effectively inhibits the hydrolyzation of urea, decreases ammonia volatilization, and postpones mineralization of urea-N in soils. Furthermore, thiourea can stimulate plant growth and increase yield (Zhang De-sheng, 2003).
Enantioselective Synthesis and Sensor Development
Highly enantioselective addition reactions between silyl ketene acetals and N-Boc aldimines are catalyzed by thiourea-based catalysts, offering wide applicability in terms of the imine substrate. This methodology enables the production of β-amino ester products with high enantioselectivity (Wenzel & Jacobsen, 2002). Additionally, coumarin-based chiral thiourea sensors have been developed for enantioselective fluorescent chemosensing of N-Boc-protected proline (Xing et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-carbamothioylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2S/c1-6(2,3)10-5(9)8-4(7)11/h1-3H3,(H3,7,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXQTODLIZBUDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399259 | |
Record name | N-Boc-thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50399259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-thiourea | |
CAS RN |
268551-65-1 | |
Record name | N-Boc-thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50399259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Boc thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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